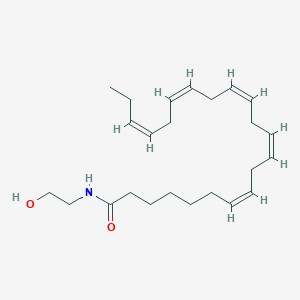
(7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide
描述
(7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide: is a long-chain fatty acid amide derived from docosapentaenoic acid (DPA)
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide typically involves the amidation of docosapentaenoic acid with ethanolamine. This reaction can be catalyzed by various agents, including carbodiimides or enzymatic catalysts, under mild conditions to preserve the integrity of the polyunsaturated fatty acid chain.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction of docosapentaenoic acid from marine sources, followed by chemical or enzymatic amidation with ethanolamine. The process is optimized to ensure high yield and purity, often involving purification steps such as chromatography or crystallization.
化学反应分析
Types of Reactions: (7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the docosapentaenoic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be hydrogenated to form saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Acid chlorides or alkyl halides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Epoxides, diols, or hydroxylated fatty acid amides.
Reduction: Saturated fatty acid amides.
Substitution: Esterified or etherified derivatives.
科学研究应用
Chemistry: (7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide is used as a model compound to study the behavior of fatty acid ethanolamides in various chemical reactions and their interactions with other biomolecules.
Biology: In biological research, this compound is studied for its role in modulating inflammatory responses and pain. It is also investigated for its potential neuroprotective effects and its ability to influence cellular signaling pathways.
Medicine: The compound is explored for its therapeutic potential in treating inflammatory diseases, neurodegenerative disorders, and pain management. Its bioactive properties make it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the formulation of nutraceuticals and functional foods due to its health benefits.
作用机制
(7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide exerts its effects primarily through interaction with specific receptors and enzymes involved in lipid signaling pathways. It acts as an agonist for peroxisome proliferator-activated receptors (PPARs) and can inhibit enzymes such as fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous fatty acid ethanolamides. These interactions modulate inflammatory responses, pain perception, and neuroprotection.
相似化合物的比较
- N-(2-hydroxyethyl)-eicosapentaenamide (derived from eicosapentaenoic acid)
- N-(2-hydroxyethyl)-docosahexaenamide (derived from docosahexaenoic acid)
- N-(2-hydroxyethyl)-arachidonamide (derived from arachidonic acid)
Uniqueness: (7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide is unique due to its specific polyunsaturated fatty acid chain derived from docosapentaenoic acid. This structure imparts distinct bioactive properties, such as a higher degree of unsaturation compared to other fatty acid ethanolamides, which can influence its interaction with biological targets and its overall efficacy in modulating physiological processes.
属性
IUPAC Name |
(7Z,10Z,13Z,16Z,19Z)-N-(2-hydroxyethyl)docosa-7,10,13,16,19-pentaenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,26H,2,5,8,11,14,17-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZURZCGSKALDLA-JLNKQSITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Butanone, 4-bicyclo[1.1.1]pent-2-yl- (9CI)](/img/new.no-structure.jpg)
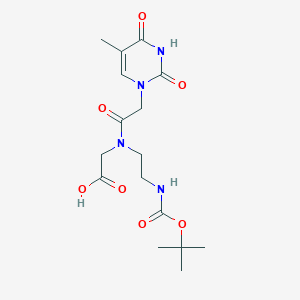
![(4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B592924.png)
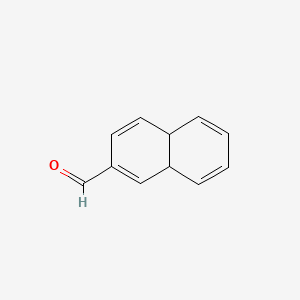
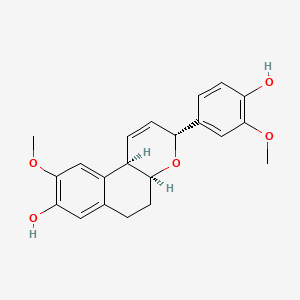
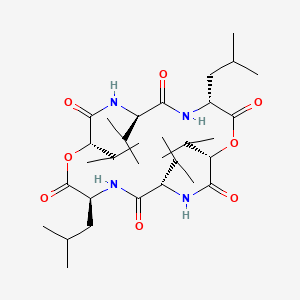
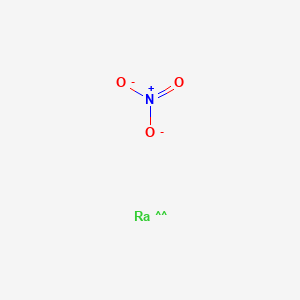
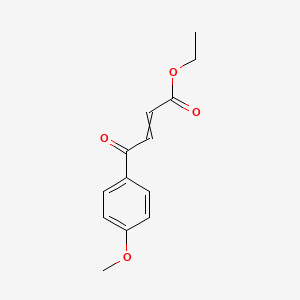
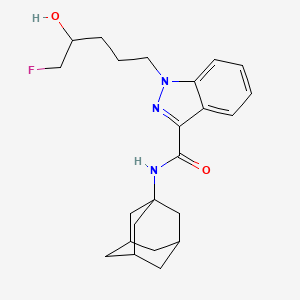
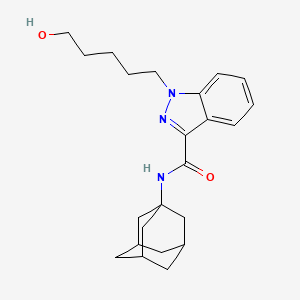
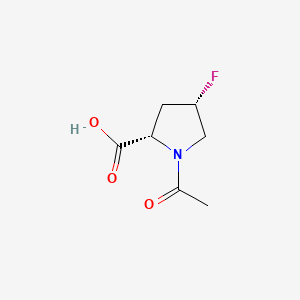
![2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592939.png)
![2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592940.png)
![5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid](/img/structure/B592942.png)
